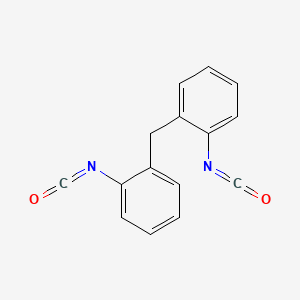

Diphenylmethane-2,2'-diisocyanate

Description

Contextualizing Aromatic Diisocyanates in Polymer Science and Chemical Synthesis

Aromatic diisocyanates are a critical class of chemical intermediates, serving as fundamental building blocks in the field of polymer science. doxuchem.com Their molecular structure is defined by the presence of two highly reactive isocyanate functional groups (–N=C=O) attached to a stable aromatic ring system. doxuchem.com This configuration makes them exceptionally useful as monomers in polyaddition reactions, most notably with polyols (molecules containing multiple hydroxyl groups) to produce polyurethanes. wikipedia.orgcargohandbook.com The incorporation of rigid aromatic structures imparts key properties such as thermal stability, strength, and toughness to the resulting polymers. taylorandfrancis.com This versatility has led to the widespread use of aromatic diisocyanates in the manufacturing of a vast array of materials, including rigid and flexible foams, high-performance coatings, adhesives, sealants, and elastomers (CASE applications). agridon.comamericanchemistry.com The specific chemical identity and isomeric form of the diisocyanate profoundly influence the reaction kinetics and the final properties of the polymer. researchgate.net

Overview of Methylene (B1212753) Diphenyl Diisocyanate (MDI) Isomers: A Structural and Reactivity Perspective

Methylene diphenyl diisocyanate (MDI) is a principal aromatic diisocyanate used globally. wikipedia.org It exists in three primary isomeric forms, which are differentiated by the placement of the isocyanate groups on the two phenyl rings. wikipedia.orgcargohandbook.comsunkaier.com

4,4'-MDI: In this isomer, the isocyanate groups are located at the para position (position 4) on each phenyl ring relative to the methylene bridge. wikipedia.org Its symmetrical and linear structure allows for efficient chain packing, leading to semi-crystalline polymers with high rigidity and hardness. agridon.comnih.gov It is the most widely produced and utilized MDI isomer. wikipedia.orgchemeurope.com

2,4'-MDI: This is an asymmetrical isomer, with one isocyanate group at the ortho position (position 2) and the other at the para position (position 4). wikipedia.org This asymmetry disrupts polymer chain regularity, resulting in more amorphous and flexible materials. researchgate.net Crucially, the two isocyanate groups exhibit different reactivities; the 4-position isocyanate is significantly more reactive than the sterically hindered 2-position isocyanate. wikipedia.orgchemeurope.com

2,2'-MDI: This isomer features isocyanate groups at the ortho position on both rings. wikipedia.orgnih.gov This symmetrical but highly crowded arrangement results in unique conformational and reactive properties.

The reactivity of MDI isomers is governed by a combination of electronic and steric effects. While all isocyanate groups are inherently reactive, their accessibility to nucleophiles like polyols can be restricted by neighboring chemical groups. wikipedia.org This leads to a general reactivity trend among the isomers: 4,4'-MDI > 2,4'-MDI > 2,2'-MDI. agridon.com

Specific Focus on Diphenylmethane-2,2'-diisocyanate (2,2'-MDI): Unique Structural Attributes and Research Significance

This compound (2,2'-MDI) is distinguished from its more common counterparts by its unique molecular architecture. nih.gov The placement of both isocyanate groups in the ortho position relative to the central methylene bridge introduces significant steric hindrance. wikipedia.org This crowding forces the two phenyl rings into a non-planar, kinked conformation.

This structure has two major consequences. First, the steric hindrance around the isocyanate groups substantially reduces their reactivity compared to the 4,4' and 2,4' isomers. agridon.comresearchgate.net While often seen as a drawback, this lower reactivity can be advantageous for applications requiring longer processing times or more controlled curing profiles. Second, the inherent kink in the 2,2'-MDI molecule disrupts the ability of polymer chains to align and pack in an orderly fashion. This leads to the formation of amorphous polymers with lower crystallinity, which can translate to improved flexibility and optical clarity in the final material. Its distinct properties make 2,2'-MDI a compound of significant research interest for developing specialized polyurethanes that cannot be created with other isomers. cymitquimica.comresearchgate.net

Scope and Objectives of Academic Inquiry into 2,2'-MDI

Academic and industrial research on 2,2'-MDI is driven by the need to create novel polymers with tailored performance characteristics. The primary objectives of these investigations are:

Kinetic and Mechanistic Studies: To precisely quantify the reactivity of the 2,2'-MDI isomer with various co-reactants. Understanding the reaction kinetics is essential for designing and controlling polymerization processes to achieve desired molecular weights and structures.

Structure-Property Elucidation: To establish clear and predictable relationships between the unique molecular structure of 2,2'-MDI and the macroscopic properties of the resulting polymers. This includes detailed characterization of thermal behavior, mechanical strength and elasticity, and optical properties.

Advanced Material Development: To leverage the specific attributes of 2,2'-MDI to synthesize high-performance materials. Research focuses on areas where properties like enhanced transparency, controlled adhesion, and improved flexibility are critical, opening doors for niche applications in advanced coatings, specialty elastomers, and high-clarity adhesives.

Synthesis and Purification: To develop and optimize synthetic routes that can produce 2,2'-MDI with high purity and yield, as it is a minor isomer in the conventional synthesis of MDI. inchem.org

By exploring these areas, researchers aim to expand the toolkit of polymer chemistry, enabling the design of next-generation materials with precisely controlled architectures and functionalities.

Data Tables

Table 1: Comparison of MDI Isomer Properties

| Property | 4,4'-MDI | 2,4'-MDI | 2,2'-MDI |

| CAS Number | 101-68-8 inchem.org | 5873-54-1 inchem.org | 2536-05-2 nih.gov |

| Symmetry | Symmetrical | Asymmetrical | Symmetrical |

| General Reactivity | High agridon.com | Intermediate (unequal NCO reactivity) wikipedia.orgchemeurope.com | Low agridon.com |

| Polymer Structure | Linear, allows for high crystallinity nih.gov | Irregular, amorphous | Kinked, amorphous |

| Typical Polymer Properties | Rigid, hard | Flexible | Flexible, potentially transparent |

| Physical State at Room Temp. | White to pale yellow solid inchem.org | Component of liquid MDI mixtures | Liquid or solid depending on purity cymitquimica.com |

Properties

IUPAC Name |

1-isocyanato-2-[(2-isocyanatophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)17-11-19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIABEENURMZTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=CC=C2N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883107 | |

| Record name | 2,2'-Methylenedi(phenyl isocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 1,1'-methylenebis[2-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2536-05-2 | |

| Record name | 2,2′-MDI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2536-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylmethane-2,2'-diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-methylenebis[2-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Methylenedi(phenyl isocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenediphenyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLMETHANE-2,2'-DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS00FWT3DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Isomer Distribution Control of Diphenylmethane 2,2 Diisocyanate

Fundamental Synthesis of Methylene (B1212753) Diphenyl Diamines (MDA) and Subsequent Phosgenation to MDI Isomers

The conventional and most widely used industrial method for MDI production involves two primary stages: the synthesis of a mixture of MDA isomers and their subsequent conversion to MDI through phosgenation. wikipedia.orginchem.org

Aniline (B41778) and Formaldehyde (B43269) Condensation Reactions: Mechanistic Insights into Isomer Formation

The initial step in MDI synthesis is the acid-catalyzed condensation reaction between aniline and formaldehyde, which yields a mixture of MDA isomers and higher molecular weight polyamines. wikipedia.orgnih.govamericanchemistry.com This reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid. wikipedia.orginchem.org

The reaction mechanism is complex and proceeds through several intermediates. nih.govresearchgate.net Initially, aniline reacts with formaldehyde to form N-hydroxymethyl aniline. In the acidic medium, this intermediate rapidly dehydrates to form an N-methylidene anilinium ion. nih.gov This electrophilic species then reacts with another aniline molecule to form N-(p-aminobenzyl)aniline (PABA). nih.gov The formation of different isomers is a result of the electrophilic attack of the N-methylidene anilinium ion on the aniline ring at various positions (ortho, para). The reaction conditions, particularly the molar ratio of aniline to formaldehyde, temperature, and acid concentration, significantly influence the final isomer distribution in the MDA mixture. researchgate.netsabtechmachine.commst.dk

For instance, a higher aniline to formaldehyde molar ratio generally favors the formation of the 4,4'-MDA isomer. researchgate.net The reaction temperature also plays a crucial role; condensation is often initiated at a lower temperature (50-80°C) and then raised to a higher temperature (90-150°C) to promote rearrangement and the formation of the desired diamine isomers. sabtechmachine.com Computational studies using quantum chemical methods have provided further insights into the reaction mechanism, proposing an eight-step elementary reaction pathway in acidic media and analyzing the thermodynamic stability of various intermediates and transition states. nih.govnih.gov

Phosgenation of Methylenedianilines (MDA) Mixtures: Conversion to Isocyanate Functionalities

The MDA mixture obtained from the condensation step is then converted to MDI through phosgenation. wikipedia.orggloballcadataaccess.org This process involves reacting the diamines with phosgene (B1210022) (COCl2), typically in an inert solvent like chlorobenzene. globallcadataaccess.org The phosgenation reaction converts the primary amine groups (-NH2) of the MDA isomers into isocyanate groups (-NCO).

The reaction can proceed through two possible mechanisms: "phosgenation first" or "step-wise phosgenation". wikipedia.orgresearchgate.net In the "phosgenation first" mechanism, both amino groups are converted to carbamoyl (B1232498) chlorides before the elimination of hydrogen chloride (HCl) to form the diisocyanate. In the "step-wise" mechanism, one amino group is converted to an isocyanate group first, followed by the conversion of the second amino group. The reaction is exothermic and produces HCl as a byproduct, which can be recovered and utilized elsewhere in the process. globallcadataaccess.orgresearchgate.net

The crude MDI produced is a mixture of the 2,2'-, 2,4'-, and 4,4'-MDI isomers, along with polymeric MDI (PMDI). google.comwikipedia.org The isomeric composition of the final MDI product is directly determined by the isomeric composition of the precursor MDA mixture. wikipedia.org

Alternative and Catalytic Synthetic Approaches to MDI Isomers

Concerns over the use of highly toxic phosgene have driven research into alternative, phosgene-free synthetic routes for MDI production.

Catalytic Synthesis via Dimethyl Carbonate Route for MDI

A promising phosgene-free alternative involves the use of dimethyl carbonate (DMC) as a carbonylating agent. acs.orgresearchgate.net This process typically consists of three main steps:

Synthesis of Methyl Phenyl Carbamate (B1207046) (MPC): Aniline reacts with DMC in the presence of a catalyst, such as supported zinc acetate (B1210297), to form MPC. acs.orgresearchgate.net

Condensation with Formaldehyde: The MPC then condenses with formaldehyde to produce dimethyl methylene diphenyl-4,4'-dicarbamate (MDC). acs.orgresearchgate.net

Decomposition to MDI: Finally, MDC is thermally decomposed to yield MDI. acs.orgresearchgate.net

Various catalysts have been investigated for each step to optimize yield and selectivity. For the synthesis of MPC, supported zinc acetate on activated carbon has shown good catalytic properties, achieving high yields and selectivity. acs.orgresearchgate.net For the condensation step, zinc chloride has been used as a catalyst. researchgate.netacs.org The final decomposition step can be catalyzed by zinc powder or its organic salts. researchgate.netacs.org This route is considered more environmentally friendly as it avoids the use of phosgene and allows for the recycling of methanol, a byproduct of the reactions. acs.org

| Step | Reactants | Catalyst | Product | Yield |

| 1 | Aniline, Dimethyl Carbonate | Zn(OAc)2/AC | Methyl Phenyl Carbamate (MPC) | 78% acs.orgresearchgate.net |

| 2 | MPC, Formaldehyde | Zinc Chloride | Dimethyl methylene diphenyl-4,4'-dicarbamate (MDC) | 87.4% researchgate.netacs.org |

| 3 | MDC | Zinc powder | Methylene diphenyl-4,4'-diisocyanate (MDI) | 87.3% researchgate.netacs.org |

Methodologies for Controlling Isomer Ratios in MDI Production

The separation and enrichment of specific MDI isomers are crucial for tailoring the properties of the final polyurethane products. Various techniques are employed to control the isomer ratios, with fractional crystallization being a key method.

Fractional Crystallization Techniques for Isomer Separation and Enrichment

Fractional crystallization is a widely used technique for separating MDI isomers based on their different melting points and solubilities. google.com This method is particularly effective for enriching the 4,4'-MDI isomer, which has a higher melting point than the 2,4'- and 2,2'- isomers.

The process typically involves cooling a mixture of MDI isomers to a temperature below the freezing point of the desired isomer, causing it to crystallize out of the solution. google.com The resulting slurry, containing crystals of the enriched isomer and a mother liquor with a higher concentration of the other isomers, is then separated. google.com

Advanced techniques such as dynamic falling film melt crystallization and suspension-based melt crystallization have been developed to improve the efficiency of isomer separation. nih.govgea.comnih.gov For example, dynamic falling film melt crystallization has been shown to produce 4,4'-MDI with a purity of 99.3% and a yield of 50.8% under optimized conditions. nih.govnih.gov Hybrid processes that combine distillation with melt crystallization are also employed to achieve high-purity MDI isomers. researchgate.net These methods allow for the production of MDI mixtures with specific isomer distributions, such as low 2,2'-MDI content and high 2,4'-MDI content, which are desirable for applications requiring low viscosity prepolymers. google.comgoogle.com

| Crystallization Technique | Target Isomer | Purity Achieved | Reference |

| Dynamic Falling Film Melt Crystallization | 4,4'-MDI | 99.3% | nih.govnih.gov |

| Layer Crystallization | 4,4'-MDI | >99.5% | google.com |

| Suspension-based Melt Crystallization | 4,4'-MDI | High Purity | gea.com |

Process Parameter Optimization for Targeted 2,2'-MDI Yields

To achieve a higher yield of 2,2'-MDI, process parameters must be carefully optimized. The key is to control the formation of the precursor, 2,2'-MDA, during the aniline-formaldehyde condensation step.

Key Optimization Parameters:

Temperature: The condensation reaction is typically carried out in stages with temperatures ranging from approximately 20°C to 250°C. google.com Lower initial reaction temperatures during the formation of condensation products (aminals) and the subsequent rearrangement favor the production of the 2,2'- and 2,4'- isomers. google.comgoogleapis.com

Acid Catalyst: Hydrochloric acid is commonly used as the catalyst. wikipedia.org The ratio of the acid to the reactants is a critical control point. While specific ratios for maximizing 2,2'-MDI are proprietary, processes aiming to produce high proportions of 2,4'-MDI (which is often formed alongside 2,2'-MDI) may use specific acid-to-amine molar ratios. google.comgoogle.com

Reactant Ratio: The molar ratio of aniline to formaldehyde influences the relative amounts of diamines and higher polyamines that are formed. Adjusting this ratio can shift the distribution of the resulting isomers.

The following table summarizes the general influence of process parameters on the MDI isomer distribution, with a focus on conditions that would theoretically favor higher 2,2'-MDI yields.

| Process Parameter | Condition for Higher 2,2'-MDI Yield | Effect | Citation |

|---|---|---|---|

| Temperature | Lower reaction temperatures (e.g., 20°C - 100°C) during initial condensation | Favors the kinetically controlled products, 2,2'-MDA and 2,4'-MDA, over the thermodynamically stable 4,4'-MDA. | google.com |

| Catalyst Concentration | Manipulation of the acid-to-amine molar ratio | Alters the reaction pathway and selectivity towards different isomers. Specific ratios can be used to target non-4,4' isomers. | google.comgoogle.com |

| Reaction Time | Shorter rearrangement times | Limits the conversion of the initially formed 2,2'- and 2,4'-isomers to the more stable 4,4'-isomer. | googleapis.com |

Purification and Isolation Strategies for Analytical and Research-Grade 2,2'-MDI

After phosgenation, the resulting crude MDI is a complex mixture containing the three MDI isomers, polymeric MDI (PMDI), and various impurities. google.com Isolating pure, research-grade 2,2'-MDI from this mixture requires a multi-step purification strategy, primarily relying on distillation and crystallization.

The first step is typically a bulk separation to remove the high-boiling PMDI from the monomeric MDI isomers (a mixture of 2,2'-, 2,4'-, and 4,4'-MDI). This is often achieved through distillation or evaporation in a thin-film evaporator at temperatures between 175°C and 210°C. google.com

The subsequent, more challenging step is the fractionation of the monomeric MDI isomer mixture. This separation takes advantage of the differences in the boiling points of the isomers. The 2,2'-MDI and 2,4'-MDI isomers are lower-boiling components compared to the 4,4'-MDI isomer. google.comgoogle.com Therefore, distillation can be used to separate a fraction enriched in 2,2'- and 2,4'-MDI from the higher-boiling 4,4'-MDI. google.com

For obtaining high-purity 2,2'-MDI, a combination of distillation and crystallization is often employed.

Distillation: The crude monomer mixture is heated to between 170°C and 260°C in a distillation column. google.com The lower-boiling 2,2'-MDI and 2,4'-MDI are separated as a distillate from the higher-boiling 4,4'-MDI, which remains as the bottom product. google.comgoogle.com

Crystallization: The distillate, now enriched in 2,2'- and 2,4'-MDI, can be further purified using melt crystallization techniques. gea.com For instance, a process might first crystallize and remove the majority of the 4,4'-MDI, leaving behind a liquid filtrate that is highly enriched in the 2,4'- and 2,2'-isomers. gea.com This enriched liquid can then be subjected to further fractional distillation or another crystallization step at a lower temperature to separate the 2,2'-MDI from the 2,4'-MDI. Some processes can yield a final 2,4'-MDI stream containing as little as 0.0001% to 0.1% of 2,2'-MDI, indicating that the 2,2'-MDI has been successfully isolated into a separate fraction. google.com

The following table outlines the key stages and parameters in a typical purification process for MDI isomers.

| Purification Stage | Technique | Process Parameters | Outcome | Citation |

|---|---|---|---|---|

| Initial Separation | Distillation / Evaporation | Temperature: ~170°C - 260°C | Separates monomeric MDI isomers (distillate) from polymeric MDI (bottoms). | google.comgoogle.comgea.com |

| Isomer Fractionation | Distillation | Column Temperature Profile | Separates lower-boiling 2,2'- and 2,4'-MDI from higher-boiling 4,4'-MDI. | google.comgoogle.com |

| High-Purity Isolation | Suspension or Melt Crystallization | Controlled cooling (e.g., to 20°C - 28°C) followed by separation | Separates one isomer as a solid crystal from a liquid filtrate enriched in the other isomers. Can isolate a 2,2'/2,4' enriched stream. | google.comgea.com |

| Final Purification | Fractional Distillation | Precise temperature and pressure control | Separates the 2,2'-MDI from the 2,4'-MDI in the enriched stream. | google.com |

Reactivity and Reaction Mechanisms of Diphenylmethane 2,2 Diisocyanate

Intrinsic Reactivity of Isocyanate Groups in 2,2'-MDI

The inherent reactivity of the isocyanate groups in 2,2'-MDI is a product of both steric and electronic factors, which differ from its isomers, 4,4'-MDI and 2,4'-MDI.

In aromatic diisocyanates like MDI, the positioning of the isocyanate group relative to the diphenylmethane (B89790) bridge dictates its reactivity. Isocyanate groups in the ortho (2- and 2'-) positions experience significant steric hindrance from the bulky phenyl group on the adjacent ring. wikipedia.org This steric hindrance physically obstructs the approach of nucleophiles, thereby reducing the reaction rate compared to isocyanate groups in the less hindered para (4- and 4'-) positions. wikipedia.orgagridon.com

Electronically, the isocyanate group is an electrophile, with the carbon atom being susceptible to nucleophilic attack. The aromatic ring can influence the electrophilicity of this carbon atom. However, in the case of MDI isomers, steric effects are generally considered the dominant factor in determining the differential reactivity between the ortho and para positions. wikipedia.orgagridon.com

4,4'-MDI > 2,4'-MDI > 2,2'-MDI agridon.com

In 4,4'-MDI, both isocyanate groups are in the highly reactive para position. In 2,4'-MDI, one group is in the more reactive para position and the other is in the less reactive ortho position, giving it an intermediate reactivity. wikipedia.orgagridon.com In 2,2'-MDI, both isocyanate groups are in the sterically hindered ortho position, making it the least reactive of the three common isomers. agridon.com

Table 1: Relative Reactivity of MDI Isomers

Uncatalyzed and Catalyzed Reaction Kinetics of 2,2'-MDI with Nucleophilic Reagents

The reaction of 2,2'-MDI with nucleophiles, such as alcohols (hydroxyl groups), is central to the formation of polyurethanes. The kinetics of this reaction can be studied under both uncatalyzed and catalyzed conditions.

In kinetic studies where the alcohol is present in a large excess compared to the diisocyanate, the reaction can be treated as a pseudo-first-order reaction with respect to the diisocyanate concentration. This allows for the determination of pseudo-first-order rate constants (k). researchgate.netepa.gov For the reaction of MDI isomers with various alcohols, these rate constants provide a quantitative measure of reactivity. researchgate.netepa.gov

Research on the reaction of a blend of 4,4'-MDI and 2,4'-MDI with different alcohols has shown that the rate constant for the reaction of the para-positioned isocyanate group is about four to six times higher than that of the ortho-positioned group. researchgate.netepa.gov While specific data for 2,2'-MDI is less common in comparative studies due to its lower industrial usage, the established principles of lower reactivity for ortho-isocyanates would apply.

The structure of the alcohol also plays a crucial role in the reaction kinetics. Primary hydroxyl groups are generally more reactive towards isocyanates than secondary hydroxyl groups due to lower steric hindrance around the hydroxyl group. researchgate.netnih.gov Studies have shown that the rate constant for the reaction of MDI with a primary hydroxyl group can be significantly higher than with a secondary hydroxyl group. researchgate.netnih.gov For example, in reactions with an MDI isomer blend, the rate constant for reaction with a primary hydroxyl group was found to be 3.8 times higher than that for a secondary hydroxyl group. researchgate.netnih.gov This difference in reactivity is a critical factor in polyurethane formulation, influencing the curing profile and final polymer properties.

Table 2: Illustrative Pseudo-First-Order Rate Constants for Isocyanate-Hydroxyl Reactions

Note: This table illustrates the relative reactivity and is based on findings for MDI isomer blends. researchgate.netnih.gov

When one of the isocyanate groups in a diisocyanate molecule reacts, the reactivity of the second isocyanate group can be altered. This is known as the substitution effect. The formation of a urethane (B1682113) linkage from the first reaction can electronically influence the unreacted isocyanate group. For 4,4'-MDI and 2,4'-MDI, a substitution effect has been observed. researchgate.netepa.govresearchgate.net

For instance, in some systems, after one hydroxyl group has reacted, the reaction of the subsequent hydroxyl groups with MDI proceeds faster, indicating a positive substitution effect. rsc.org This change in reactivity is often explained by alterations in the partial positive charges on the carbonyl carbon atom of the remaining isocyanate group. researchgate.netepa.gov While detailed studies specifically isolating the substitution effect in 2,2'-MDI are not as prevalent, the same electronic principles would apply, although potentially modulated by the strong steric factors already at play in this isomer.

Dimerization and Oligomerization Reactions of 2,2'-MDI

The dimerization and oligomerization of isocyanates are crucial side reactions that can occur during storage and processing, impacting the quality and performance of the final polyurethane products.

The dimerization of MDI isomers, including 2,2'-MDI, typically proceeds through a [2+2] cycloaddition of two isocyanate groups to form a four-membered uretidione ring. This reaction is reversible and can be influenced by catalysts and temperature. The generally accepted mechanism involves the stepwise formation of a zwitterionic intermediate, which then cyclizes to form the stable uretidione dimer.

While specific kinetic data for the dimerization of pure 2,2'-MDI is not extensively available in the public domain, studies on MDI isomers indicate that the reactivity of the isocyanate group is influenced by its position on the phenyl ring. The isocyanate group at the ortho position, as in 2,2'-MDI, is generally less reactive than the para-positioned isocyanate group in 4,4'-MDI due to steric hindrance from the adjacent phenyl ring and the methylene (B1212753) bridge. This suggests that the rate of dimerization for 2,2'-MDI may be slower compared to its 4,4'- counterpart under similar conditions. The dimerization reaction is generally a slow process at room temperature. diisocyanates.org

The dimerization of MDI is significantly affected by various reaction conditions, most notably temperature. For MDI in general, the rate of dimer formation is known to be highest just below the melting point when in the solid state and increases with temperature when in the liquid state. Prolonged storage at elevated temperatures (e.g., above 50°C) can lead to an increased formation of the insoluble dimer, which can negatively affect the quality of the MDI product. americanchemistry.com Localized heating can also accelerate dimer formation. americanchemistry.com To minimize dimerization, MDI is often stored at low temperatures (e.g., below 5°C) or for short periods in a molten state.

While specific data for 2,2'-MDI is scarce, it is reasonable to infer that similar temperature dependencies exist for its dimerization. The presence of catalysts, such as certain phosphines and amines, can also significantly accelerate the dimerization reaction, although these are typically avoided during storage.

| Parameter | Influence on Dimerization |

| Temperature | Rate increases just below the melting point (solid) and at higher temperatures (liquid). americanchemistry.com |

| State | Dimerization can be faster in the solid state due to molecular alignment in the crystal lattice. |

| Catalysts | Certain catalysts can significantly increase the reaction rate. |

Reaction with Water and Hydrolysis Pathways: Chemical Mechanisms

The reaction of 2,2'-MDI with water is a critical process, particularly in the context of polyurethane foam production where water is used as a blowing agent, and in understanding the environmental fate of the compound.

The reaction of 2,2'-MDI with water leads to the formation of polyureas and oligoureas. This is a multi-step process that begins with the hydrolysis of an isocyanate group to form an unstable carbamic acid intermediate. americanchemistry.comresearchgate.net This intermediate then decomposes to yield an amine and carbon dioxide gas. americanchemistry.comresearchgate.net

The newly formed aromatic amine is highly reactive towards the isocyanate groups of other 2,2'-MDI molecules. This subsequent reaction is significantly faster than the initial hydrolysis step and leads to the formation of a urea (B33335) linkage. inchem.org As the reaction proceeds, this process repeats, with the remaining isocyanate groups on the newly formed ureas reacting with more water to generate more amines, which in turn react with more isocyanates. This leads to the build-up of oligoureas and ultimately high molecular weight, insoluble polyurea. americanchemistry.cominchem.org

Under conditions of high water concentration, the hydrolysis of both isocyanate groups can occur to form 2,2'-methylenedianiline (B1346816) (MDA). However, in most practical scenarios where MDI is in excess, the rapid reaction between the first-formed amine and another MDI molecule makes the formation of significant amounts of free diamine less likely. americanchemistry.com The resulting polyureas are generally inert and insoluble in water. americanchemistry.cominchem.org

The evolution of carbon dioxide is a hallmark of the reaction between isocyanates and water. The mechanism for this begins with the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isocyanate group of 2,2'-MDI. This addition reaction forms an unstable carbamic acid derivative.

R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂

Polymerization Chemistry and Macromolecular Engineering with 2,2 Mdi

Participation of 2,2'-MDI in Polyurethane (PU) Synthesis

Polyurethanes are a versatile class of polymers formed through the polyaddition reaction of a diisocyanate with a polyol. The choice of the diisocyanate isomer is a critical factor that dictates the reaction kinetics, the structure of the hard segments, and ultimately, the macroscopic properties of the final polymer.

The reactivity of the isocyanate (NCO) groups in MDI isomers is significantly influenced by their position on the phenyl ring. The general order of reactivity for MDI isomers in reactions with polyols is 4,4'-MDI > 2,4'-MDI > 2,2'-MDI. nih.gov This trend is primarily attributed to steric hindrance.

In 4,4'-MDI, both NCO groups are in the para position, offering relatively easy access for the hydroxyl groups of the polyol. In 2,4'-MDI, the NCO group at the 4-position (para) is approximately four to six times more reactive than the sterically hindered NCO group at the 2-position (ortho). utwente.nl This differential reactivity can be exploited to control the polymer structure, for instance, by promoting end-capping of the polyol at lower temperatures and chain extension at higher temperatures.

For 2,2'-MDI, both isocyanate groups are in the ortho position, resulting in significant steric hindrance from the bulky phenyl group on the adjacent ring. This steric hindrance is the primary reason for the lower reactivity of 2,2'-MDI compared to its 4,4' and 2,4' counterparts. nih.gov While both NCO groups in 2,2'-MDI are chemically equivalent, their reactivity is inherently lower than the para-substituted NCO groups in the other isomers. The reaction of 2,2'-MDI with polyols generally requires more forcing conditions, such as higher temperatures or the use of catalysts, to achieve reasonable reaction rates.

Table 1: Relative Reactivity of MDI Isomers

| Isomer | NCO Group Positions | Relative Reactivity | Key Characteristics |

|---|---|---|---|

| 4,4'-MDI | para, para | High | Symmetrical, high reactivity, leads to linear and well-ordered hard segments. |

| 2,4'-MDI | ortho, para | Moderate | Asymmetrical, differential reactivity of NCO groups, can lead to more amorphous hard segments. |

| 2,2'-MDI | ortho, ortho | Low | Symmetrical but sterically hindered, lowest reactivity, results in disrupted hard segment packing. |

This table provides a qualitative comparison of the reactivity of MDI isomers.

The curing of polyurethanes involves the complete reaction of isocyanate and hydroxyl groups to form a crosslinked network. The kinetics of this process are crucial for controlling the pot life, gel time, and final properties of the material. The curing of MDI-based polyurethanes can be studied using techniques like differential scanning calorimetry (DSC), which allows for the determination of kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A). nih.gov

The curing reaction of MDI with polyols is often found to follow autocatalytic kinetics, where the urethane (B1682113) groups formed during the reaction can catalyze further reactions. researchgate.net The reaction mechanism can be complex and may be influenced by factors such as the type of polyol, the presence of catalysts, and the reaction temperature. tandfonline.com

For 2,2'-MDI, the inherent low reactivity of the ortho-NCO groups necessitates specific considerations for the curing process. The activation energy for the reaction of 2,2'-MDI with polyols is expected to be higher than that for 4,4'-MDI or 2,4'-MDI under similar conditions. Consequently, achieving a complete cure with 2,2'-MDI typically requires higher temperatures or the use of catalysts to accelerate the reaction. The choice of catalyst is critical, with organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) being effective for promoting the urethane linkage formation.

The curing profile of a 2,2'-MDI-based polyurethane will exhibit a slower initial reaction rate compared to systems based on other MDI isomers. This can be advantageous in applications requiring a longer working time before the material solidifies. However, it also presents the challenge of ensuring complete conversion of all NCO groups to avoid residual monomer, which can negatively impact the final polymer properties and pose health concerns.

In segmented polyurethanes, the hard segments are formed by the reaction of the diisocyanate with a chain extender, typically a low molecular weight diol. These hard segments have a tendency to self-associate through hydrogen bonding between the urethane groups, forming rigid, ordered domains within the soft polyol matrix. The morphology of these hard domains, including their size, shape, and degree of crystallinity, has a profound impact on the mechanical properties of the polyurethane.

The symmetrical structure of 4,4'-MDI allows for efficient packing of the hard segments, leading to the formation of well-ordered, crystalline domains. nih.gov This high degree of hard segment ordering contributes to high tensile strength and modulus in the resulting polyurethane. In contrast, the asymmetrical structure of 2,4'-MDI disrupts the regularity of the polymer chain, hindering hard segment crystallization and resulting in more amorphous polymers with potentially lower mechanical strength but improved flexibility. nih.gov

The unique geometry of 2,2'-MDI, with both isocyanate groups in the sterically hindered ortho positions, leads to a significant disruption of hard segment packing. The bulky nature of the molecule prevents the close alignment of the urethane groups necessary for strong hydrogen bonding and crystallization. As a result, polyurethanes synthesized with 2,2'-MDI are expected to have a highly amorphous hard segment phase. This can lead to polymers with lower hardness, lower tensile strength, and a lower softening point compared to their 4,4'-MDI counterparts. However, the amorphous nature of the hard segments may also impart improved flexibility and elastomeric properties. The influence of the diisocyanate structure on the hard segment morphology can be investigated using techniques such as X-ray diffraction (XRD) and atomic force microscopy (AFM). cern.chmdpi.com

Table 2: Expected Influence of MDI Isomer on Hard Segment Properties

| Isomer | Hard Segment Packing | Crystallinity | Expected Polymer Properties |

|---|---|---|---|

| 4,4'-MDI | Efficient | High | High tensile strength, high modulus, good thermal stability. |

| 2,4'-MDI | Disrupted | Low | Moderate tensile strength, good flexibility. |

| 2,2'-MDI | Highly Disrupted | Very Low/Amorphous | Lower tensile strength, high flexibility, good elastomeric properties. |

This table provides a general overview of the expected influence of MDI isomers on hard segment properties.

Incorporation of 2,2'-MDI into Polyurea and Other Polymer Systems

Beyond polyurethanes, 2,2'-MDI can be utilized in the synthesis of other polymer systems, such as polyureas and copolymers containing amide and urethane linkages.

Polyurea microcapsules are used in a variety of applications, including the encapsulation of active ingredients. A common method for their preparation is interfacial polymerization, where a diisocyanate in an oil phase reacts with a diamine in an aqueous phase at the oil-water interface.

MDI is a frequently used diisocyanate for this purpose due to its high reactivity. The reaction between the isocyanate groups and the amine groups is rapid, leading to the formation of a thin polyurea shell at the interface of the emulsion droplets. While 4,4'-MDI is commonly employed, the use of 2,2'-MDI in this process would be influenced by its lower reactivity. This could potentially lead to a slower shell formation rate, which might affect the morphology and permeability of the resulting microcapsules. The steric hindrance of the 2,2'-MDI could also influence the packing of the polyurea chains in the shell, potentially leading to a more permeable or flexible microcapsule wall compared to those made with 4,4'-MDI.

Poly(amide-urethane)s are a class of copolymers that combine the desirable properties of both polyamides (high strength, thermal stability) and polyurethanes (flexibility, elasticity). The synthesis of these copolymers can be achieved through various routes, often involving the reaction of monomers containing both amide and hydroxyl functionalities with a diisocyanate.

Theoretical and Experimental Studies on Microphase Separation in 2,2'-MDI-Based Polymers

The morphology of segmented polyurethanes, which dictates their macroscopic properties, is fundamentally governed by the microphase separation of immiscible soft and hard segments. The hard segments, composed of diisocyanate and a chain extender, tend to aggregate into distinct domains within the flexible soft segment matrix. These hard domains act as physical crosslinks, imparting mechanical strength and elasticity to the material. The specific architecture of the diisocyanate isomer, such as Diphenylmethane-2,2'-diisocyanate (2,2'-MDI), plays a pivotal role in the thermodynamics and kinetics of this phase separation process.

Role of 2,2'-MDI's Asymmetry in Inducing Microphase Separation

The isomeric structure of methylene (B1212753) diphenyl diisocyanate (MDI) is a critical determinant of polymer morphology. Unlike the highly symmetric and linear 4,4'-MDI, the 2,2'-MDI isomer possesses a distinct angular, asymmetric geometry. This asymmetry arises from the placement of the isocyanate (-NCO) groups at the 2-position on the phenyl rings, which introduces significant steric hindrance and disrupts the packing efficiency of the hard segments.

In polyurethanes based on the symmetric 4,4'-MDI, the linear and regular structure of the hard segments facilitates strong intermolecular hydrogen bonding and efficient chain packing, leading to well-ordered, often semi-crystalline, hard domains. This results in a high degree of microphase separation. In stark contrast, the bent structure of 2,2'-MDI inhibits this orderly arrangement. The steric hindrance caused by the ortho-positioned isocyanate groups prevents the polymer chains from aligning in a regular, parallel fashion. Consequently, polyurethanes synthesized with 2,2'-MDI tend to exhibit a lower degree of microphase separation and form more diffuse or intermixed phase boundaries compared to their 4,4'-MDI counterparts. mdpi.com

The reduced ability of 2,2'-MDI based hard segments to self-associate leads to a more homogeneous, amorphous morphology. While some level of phase separation still occurs due to the inherent thermodynamic incompatibility between the hard and soft segments, the resulting hard domains are less cohesive and more interspersed with the soft segment matrix. This structural characteristic significantly influences the final mechanical and thermal properties of the polymer.

Characterization of Hydrogen Bonding Interactions and Their Impact on Polymer Morphology

Hydrogen bonding is a primary driving force for the aggregation of hard segments in polyurethanes. These bonds typically form between the proton-donating N-H group of one urethane linkage and the proton-accepting carbonyl oxygen (C=O) of another. The strength, density, and ordering of these hydrogen bonds are crucial for the stability and integrity of the hard domains.

In polymers based on 2,2'-MDI, the asymmetric nature of the diisocyanate molecule directly impacts the hydrogen bonding network. The steric constraints imposed by the ortho-substituted phenyl rings can disrupt the optimal alignment required for strong, uniform hydrogen bond formation. This leads to a less ordered and potentially weaker hydrogen-bonding network compared to that in 4,4'-MDI systems. Theoretical studies using Density Functional Theory (DFT) on MDI-based model systems have shown that hydrogen bonds can form between the N-H group and either the carbonyl or ester oxygen of the urethane linkage, with the carbonyl bond being stronger. researchgate.netnih.gov

Infrared (IR) spectroscopy is a powerful tool for characterizing these interactions. The N-H stretching vibration band is particularly sensitive to hydrogen bonding. A free (non-bonded) N-H group absorbs at a higher wavenumber (approx. 3440-3460 cm⁻¹), while a hydrogen-bonded N-H group absorbs at a lower wavenumber (approx. 3300-3340 cm⁻¹). In 2,2'-MDI based polyurethanes, the proportion of disordered or weakly associated hydrogen bonds is expected to be higher than in their 4,4'-MDI analogs. This results in broader N-H absorption bands and can indicate a greater degree of phase mixing. The disruption of regular hydrogen bonding patterns due to the isomer's asymmetry contributes to the formation of more amorphous hard domains and a less defined microphase-separated morphology. mdpi.com

Table 1: Comparison of MDI Isomer Structures and Their Influence on Polymer Properties

| Property | 4,4'-MDI | 2,4'-MDI | 2,2'-MDI |

|---|---|---|---|

| Symmetry | Symmetric, linear | Asymmetric | Asymmetric, bent |

| Reactivity of -NCO Groups | Equivalent | Highly different | Equivalent, but sterically hindered |

| Hard Segment Packing | Efficient, ordered | Less efficient | Inefficient, disordered |

| Tendency for Crystallinity | High | Low to moderate | Very Low |

| Degree of Microphase Separation | High | Moderate | Low to Moderate |

| Hard Domain Morphology | Often semi-crystalline, well-defined | Mostly amorphous, less defined | Amorphous, diffuse |

Influence of Hard Segment Crystallinity and Ordering on Polymer Structure

The ability of hard segments to crystallize is a key factor influencing the structure and properties of segmented polyurethanes. Hard segment crystallinity enhances the physical crosslink density, leading to improved mechanical strength, thermal stability, and solvent resistance. nih.gov

The molecular symmetry of the diisocyanate is paramount for crystallization. The linear and regular structure of 4,4'-MDI allows the hard segments to pack into well-ordered lamellar crystals. In contrast, the inherent asymmetry and bent configuration of 2,2'-MDI severely impede the regular chain packing necessary for crystallization to occur. As a result, the hard segments formed from 2,2'-MDI are predominantly amorphous. nih.gov

The lack of crystallinity in 2,2'-MDI-based polyurethanes means that the cohesion of the hard domains relies almost entirely on hydrogen bonding and other secondary interactions. While these interactions provide a degree of physical crosslinking, the resulting domains are less rigid and have lower thermal stability compared to the crystalline hard domains found in many 4,4'-MDI based systems. This amorphous nature leads to polymers that are often softer and have lower modulus but may exhibit different damping or adhesive characteristics. The structural differences arising from hard segment crystallinity are a primary reason for the distinct property profiles of polyurethanes synthesized from different MDI isomers.

Advanced Characterization Methodologies for Diphenylmethane 2,2 Diisocyanate and Its Polymeric Products

Spectroscopic Analysis of 2,2'-MDI and its Reaction Intermediates/Products

Spectroscopic techniques are indispensable tools for the real-time analysis and structural determination of 2,2'-MDI and its derivatives. These methods provide valuable insights into reaction progression and the chemical makeup of the resulting products.

Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Reaction Progress and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the synthesis of polyurethanes and other polymers derived from 2,2'-MDI. mt.comazom.com The primary advantage of FTIR lies in its ability to track the disappearance of the isocyanate (-NCO) functional group, which exhibits a strong and distinct absorption band typically between 2250 and 2285 cm⁻¹. This peak is often well-isolated from other spectral features, allowing for straightforward and robust monitoring of the reaction progress.

In-situ monitoring using an attenuated total reflectance (ATR) FTIR probe allows for real-time data acquisition directly from the reaction vessel. mt.comresearchgate.net This approach provides continuous information about the concentration of reactants, the formation of intermediates, and the reaction endpoint without the need for offline sampling, which can be time-consuming and introduce safety risks due to exposure to reactive isocyanates. mt.comazom.com By collecting spectra at regular intervals, a three-dimensional waterfall plot can be generated, visualizing the change in absorbance of key functional groups over time. mt.com

Besides the prominent isocyanate peak, FTIR spectroscopy can also monitor the appearance of urethane (B1682113) linkages, characterized by bands associated with N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1700-1730 cm⁻¹). researchgate.net The formation of urea (B33335) linkages, which can occur as a side reaction, can also be detected by characteristic absorptions. researchgate.net The detailed spectral information allows for a comprehensive understanding of the reaction kinetics and the structure of the final polymer. spiedigitallibrary.org

Key FTIR Absorption Bands for Monitoring 2,2'-MDI Reactions

| Functional Group | Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Isocyanate (-NCO) | 2250 - 2285 | Disappearance indicates consumption of MDI. |

| N-H (Urethane) | ~3300 | Appearance indicates formation of urethane linkage. researchgate.net |

| C=O (Urethane) | ~1700 - 1730 | Appearance confirms urethane product formation. researchgate.net |

| C-O-C (Ether) | ~1100 | Can be monitored if a polyether polyol is used. researchgate.net |

| C=O (Urea) | ~1640 | Appearance indicates formation of urea by-products. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Isomer Content

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is a fundamental tool for the detailed structural elucidation of 2,2'-MDI and its polymeric products. york.ac.uk It provides precise information about the chemical environment of each atom, enabling the confirmation of molecular structures and the quantification of isomeric content. tsijournals.comnih.gov

¹H NMR spectroscopy is particularly useful for identifying the different types of protons within the molecule. researchgate.net For instance, the aromatic protons of the phenyl rings and the protons of the methylene (B1212753) bridge in 2,2'-MDI will have distinct chemical shifts. Upon polymerization, the formation of urethane linkages leads to the appearance of new signals corresponding to the N-H protons. researchgate.net

¹³C NMR spectroscopy offers complementary information about the carbon skeleton of the molecule. dtic.mil The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of isomers. For example, the carbon atoms of the isocyanate groups and the methylene bridge in 2,2'-MDI, 2,4'-MDI, and 4,4'-MDI will have slightly different chemical shifts, enabling the determination of the isomer ratio in a mixture. researchgate.net This is crucial as the isomeric composition of the MDI precursor significantly influences the properties of the resulting polyurethane. researchgate.net

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed for more complex structures to establish correlations between protons and carbons, providing unambiguous structural assignments. nih.govpolymersynergies.net

Typical NMR Chemical Shifts for MDI Isomers and Polyurethanes

| Nucleus | Isomer/Functional Group | Approximate Chemical Shift (ppm) |

| ¹³C | Isocyanate (-NCO) in MDI isomers | 122.4 - 122.5 researchgate.net |

| ¹³C | Methylene bridge (-CH₂-) in MDI | ~40 |

| ¹H | Aromatic protons in MDI | 7.0 - 7.5 |

| ¹H | N-H (Urethane) | 8.0 - 10.0 researchgate.net |

UV-Visible Spectroscopy for Reaction Monitoring and Product Quenching

UV-Visible (UV-Vis) spectroscopy can be utilized to monitor the reaction progress of 2,2'-MDI, particularly in solution-phase polymerizations. The aromatic rings in the MDI molecule absorb UV light, and changes in the electronic structure upon reaction to form polyurethanes can lead to shifts in the absorption spectrum. researchgate.net

UV-Vis spectroscopy is also employed in conjunction with liquid chromatography (LC) as a detection method (LC-UV). epa.govrsc.org This hyphenated technique allows for the separation of different components in a reaction mixture, such as unreacted MDI isomers, intermediates, and final products, with subsequent quantification based on their UV absorbance. researchgate.net

Mass Spectrometry for Molecular Weight and Structural Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z). researchgate.net It is an invaluable tool for characterizing the complex products formed from 2,2'-MDI.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer Product Distributions and Reactivity Studies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique particularly well-suited for the analysis of synthetic polymers. nih.govwpmucdn.comyoutube.com It allows for the determination of the molecular weight distribution of polymer products, including oligomers and high molecular weight chains, with high resolution and accuracy. nih.govnih.gov

In a typical MALDI-TOF MS experiment, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. youtube.com The laser pulse desorbs and ionizes the polymer molecules, which are then accelerated in an electric field and their time-of-flight to a detector is measured. youtube.com This technique can reveal the distribution of hard segment lengths in polyurethanes and identify the presence of cyclic species and side products. nih.govresearchgate.net

MALDI-TOF MS is also a powerful tool for studying the reactivity of MDI isomers. By analyzing the products of reactions with model compounds or under specific conditions, insights into the relative reactivity of the different isocyanate groups can be gained. nih.gov Furthermore, tandem mass spectrometry (MS/MS) capabilities in MALDI-TOF instruments allow for the fragmentation of selected ions, providing detailed structural information about the polymer chain, including end groups and repeating units. researchgate.netnih.gov

Electrospray Ionization-Ion Mobility-Mass Spectrometry (ESI-IM-MS) for Isomeric Differentiation of Precursors and Degradation Products

Electrospray Ionization-Ion Mobility-Mass Spectrometry (ESI-IM-MS) is a multidimensional analytical technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. nih.gov This makes it particularly powerful for differentiating between isomeric and isobaric species, which have the same mass but different structures. nih.govmdpi.com

ESI-IM-MS has been successfully applied to the characterization of MDI precursors and their degradation products. researchgate.net For example, the different isomers of methylene dianiline (MDA), the precursor to MDI, can be separated and identified based on their distinct ion mobility drift times. researchgate.net This capability is crucial for quality control of the starting materials, as the isomeric purity can affect the final polymer properties.

This technique is also valuable for analyzing the complex mixtures that result from the degradation of polyurethanes. researchgate.net By separating the degradation products based on both their mobility and mass, a more detailed picture of the degradation pathways can be obtained. Tandem mass spectrometry (MS/MS) can be coupled with ESI-IM-MS to further elucidate the structure of the separated ions. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of Diphenylmethane-2,2'-diisocyanate (2,2'-MDI) and its derivatives. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides detailed structural information, confirming the identity and structure of the analyte.

In the analysis of MDI isomers, MS/MS can differentiate between 2,2'-, 2,4'-, and 4,4'-MDI based on their reactions with biological molecules like glutathione (B108866) (GSH). nih.gov For instance, the reaction of 2,2'-MDI with GSH forms a bis(GSH)-MDI conjugate, which can be identified by its specific mass-to-charge ratio (m/z) in the mass spectrum. nih.gov Subsequent MS/MS analysis of this conjugate's parent ion (e.g., [M+H]+ at m/z 865) yields a characteristic fragmentation pattern that confirms the structure. nih.gov The fragmentation of mono(GSH)-MDI conjugates can also be studied, with collision-induced dissociation (CID) revealing specific daughter ions that help in identifying cyclized structures. nih.gov

Furthermore, MS/MS is crucial for analyzing the thermal degradation products of MDI. When MDI is heated, it can form various compounds, including methylene diphenyl amino-isocyanate and methylene diphenyl diamine, as well as their polymerized forms. nih.gov MS/MS, through precursor ion scanning, can identify these degradation products by targeting ions containing the isocyanate functional group. nih.gov This capability is vital for understanding the potential exposures in environments where MDI is heated. nih.gov

The fragmentation pathways of MDI-protein adducts, such as those with albumin, have also been characterized using MS/MS. This analysis can pinpoint the specific amino acid residues where MDI has conjugated, providing insights into the mechanisms of MDI-induced sensitization. nih.gov

A summary of key ions and fragments observed in MS/MS studies of 2,2'-MDI derivatives is presented below:

| Precursor Ion (m/z) | Compound | Key Fragment Ions (m/z) | Reference |

| 865.25 [M+H]⁺ | bis(GSH)-MDI conjugate | Not specified | nih.gov |

| 558.17 [M+H]⁺ | mono(GSH)-MDI conjugate | Not specified | nih.gov |

Thermal Analysis Techniques for Polymerization Kinetics and Macromolecular Transitions

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature. For 2,2'-MDI and its polymeric products, these methods are indispensable for understanding polymerization processes, thermal stability, and the phase behavior of the resulting polymers.

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Glass Transition Temperatures

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal properties of polymers, including those based on 2,2'-MDI. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing insights into thermal transitions such as glass transition, melting, and curing reactions. hu-berlin.de

The curing kinetics of MDI-based polyurethane elastomers can be effectively studied using non-isothermal DSC. nih.govnih.gov By performing scans at different heating rates, characteristic temperatures of the curing reaction, such as the onset temperature (Tᵢ), peak temperature (Tₚ), and final temperature (Tբ), can be determined. nih.govresearchgate.net As the heating rate increases, these characteristic temperatures shift to higher values. nih.gov

Kinetic parameters like the activation energy (Eₐ) and the pre-exponential factor (A) of the curing reaction can be calculated using methods like the Kissinger and Flynn-Wall-Ozawa models. nih.govcore.ac.uk For an MDI-based polyurethane system, the apparent activation energy was found to be 46.34 kJ·mol⁻¹ with a pre-exponential factor of 1.01 × 10⁶ min⁻¹. nih.gov The curing process of MDI-based polyurethanes can often be described by an autocatalytic model and may occur in multiple stages. nih.govnih.gov

DSC is also crucial for determining the glass transition temperature (T₉) of both the soft and hard segments in 2,2'-MDI-based polyurethanes. The T₉ of the soft segment is typically observed at sub-ambient temperatures, while the T₉ of the hard segment (T₉ₕ) appears at higher temperatures. nih.govgianeco.com For instance, in a polyurethane system based on MDI and 1,4-butanediol (B3395766) (BDO), the hard segment T₉ was determined to be 108 °C. acs.org The degree of microphase separation between the soft and hard segments influences these transition temperatures. nih.gov A higher degree of phase separation results in a soft segment T₉ closer to that of the pure polyol and a more distinct hard segment T₉. nih.gov

The following table summarizes typical thermal transition data for MDI-based polyurethanes obtained from DSC analysis:

| Polymer System | Transition | Temperature (°C) | Reference |

| MDI-based Polyurethane | Curing Onset (Tᵢ) | Varies with heating rate | nih.gov |

| MDI-based Polyurethane | Curing Peak (Tₚ) | Varies with heating rate | nih.gov |

| MDI-based Polyurethane | Curing Final (Tբ) | Varies with heating rate | nih.gov |

| MDI/BDO Hard Segment | Glass Transition (T₉) | 108 | acs.org |

| MDI-based TPU | Soft Segment T₉ | -64 | mdpi.com |

| MDI-based TPU | Hard Segment T₉ | ~60 | nih.gov |

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability of Polymers

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely used to evaluate the thermal stability and decomposition behavior of polymers derived from 2,2'-MDI.

TGA provides crucial data on the onset of decomposition, the temperatures of maximum decomposition rates, and the amount of residual char at high temperatures. For MDI-based thermoplastic polyurethane elastomers (TPUs), TGA reveals that their thermal stability is generally good, with decomposition in an inert atmosphere (helium) starting around 299–301 °C. mdpi.com In an oxidative atmosphere (synthetic air), the decomposition begins at a slightly lower temperature range of 261–272 °C. mdpi.com

The decomposition of MDI-based polyurethanes often occurs in multiple, sometimes overlapping, stages. mdpi.comresearchgate.net The first stage is typically associated with the degradation of the hard segments, while subsequent stages involve the decomposition of the soft segments. mdpi.com For example, MDI-based TPUs have been observed to decompose in two overlapping stages with maximum decomposition temperatures (Tₘₐₓ) in the ranges of 359–370 °C and 385–391 °C. mdpi.com The presence of aromatic rings from the MDI contributes to a higher char yield at elevated temperatures compared to aliphatic-based polyurethanes. mdpi.com

The thermal stability can be quantified by temperatures at which specific percentages of mass loss occur, such as T₁% (1% mass loss), T₅% (5% mass loss), and T₁₀% (10% mass loss). mdpi.com For MDI-based TPUs, these values are influenced by the hard segment content, with higher hard segment content sometimes leading to slightly lower initial decomposition temperatures. mdpi.com

Below is a table summarizing key thermal stability parameters for MDI-based polymers from TGA studies:

| Polymer System | Atmosphere | T₁% (°C) | T₅% (°C) | T₁₀% (°C) | Tₘₐₓ (°C) | Reference |

| MDI-based TPU | Helium | 299–301 | 328–333 | 339–346 | 359–370, 385–391 | mdpi.com |

| MDI-based TPU | Synthetic Air | 261–272 | Not specified | Not specified | Not specified | mdpi.com |

| MDI-PU/PEMA Composite | Nitrogen | Not specified | 287.87 (Initial) | Not specified | Not specified | mdpi.com |

Coupling TGA with FTIR for Evolved Gas Analysis during Decomposition

To gain a more comprehensive understanding of the decomposition mechanisms of 2,2'-MDI based polymers, Thermogravimetric Analysis (TGA) is often coupled with Fourier Transform Infrared Spectroscopy (FTIR). marquette.edunetzsch.com This hyphenated technique, known as TGA-FTIR, allows for the real-time identification of the gaseous products evolved during the thermal degradation of the polymer. marquette.edunetzsch.com

As the polymer sample is heated in the TGA, the off-gases are transferred to the gas cell of an FTIR spectrometer. The FTIR then records the infrared spectra of the evolved gases at different temperatures, providing a "fingerprint" of the decomposition products. netzsch.comnetzsch.com By correlating the mass loss steps observed in the TGA curve with the appearance of specific absorption bands in the FTIR spectra, the decomposition pathway can be elucidated in detail. researchgate.net

For MDI-based thermoplastic polyurethane elastomers, TGA-FTIR analysis has revealed that the decomposition of the hard segments is accompanied by the evolution of compounds such as carbonyl sulfide, carbon dioxide, water, sulfur dioxide (if sulfur is present in the chain extender), alcohols, and aromatic compounds. mdpi.com Aldehydes have also been identified as specific decomposition products from MDI-derived hard segments. mdpi.com The decomposition of polyether soft segments, commonly used in conjunction with MDI, primarily yields aliphatic ethers, aldehydes, and carbon monoxide. mdpi.com

This detailed analysis of the evolved gases is crucial for understanding the degradation chemistry, predicting the long-term thermal stability, and assessing the potential environmental and health impacts of the decomposition products. researchgate.net

The following table lists some of the common gaseous products identified by TGA-FTIR during the decomposition of MDI-based polyurethanes:

| Polymer Segment | Evolved Gas | Reference |

| MDI-derived Hard Segment | Carbonyl sulfide | mdpi.com |

| MDI-derived Hard Segment | Carbon dioxide | mdpi.com |

| MDI-derived Hard Segment | Water | mdpi.com |

| MDI-derived Hard Segment | Alcohols | mdpi.com |

| MDI-derived Hard Segment | Aromatic compounds | mdpi.com |

| MDI-derived Hard Segment | Aldehydes | mdpi.com |

| Polyether Soft Segment | Aliphatic ethers | mdpi.com |

| Polyether Soft Segment | Aldehydes | mdpi.com |

| Polyether Soft Segment | Carbon monoxide | mdpi.com |

X-ray Diffraction (XRD) for Crystallinity and Hard Segment Ordering in 2,2'-MDI-Based Polymers

X-ray Diffraction (XRD) is a powerful non-destructive technique used to investigate the crystalline structure of materials. In the context of 2,2'-MDI-based polymers, XRD is primarily employed to assess the degree of crystallinity and the ordering of the hard segments within the polymer matrix.

The properties of segmented polyurethanes are largely determined by their microphase-separated morphology, where hard segments, composed of the diisocyanate and a chain extender, can form ordered, crystalline domains within a more amorphous, soft segment matrix. gantrade.com The symmetry and nature of the diisocyanate play a crucial role in the ability of the hard segments to pack and crystallize. nih.gov

XRD patterns of semi-crystalline MDI-based polyurethanes typically show broad amorphous halos, upon which sharper diffraction peaks corresponding to crystalline domains are superimposed. The positions and intensities of these peaks provide information about the crystal structure and the degree of ordering. For instance, MDI-based polymers often exhibit better-ordered hard segments compared to those made with less symmetrical diisocyanates. mdpi.com However, some studies have shown that MDI-based poly(urethane-isocyanurate) network polymers can be amorphous, indicating that the presence of MDI does not guarantee crystallinity and that other factors like cross-linking play a significant role. tandfonline.com

The degree of crystallinity can influence many of the final properties of the polyurethane, including its mechanical strength, hardness, and thermal stability. nih.gov For example, a higher degree of hard segment crystallinity generally leads to a higher melting temperature and improved mechanical performance. nih.gov In some cases, increasing the hard segment content in MDI-based polyurethanes can lead to the formation of larger, thread-like hard domains with some crystallinity.

In Situ Spectroscopic Techniques for Interfacial Polymerization Studies

Interfacial polymerization is a method used to synthesize a wide range of polymers, including those based on 2,2'-MDI, at the interface between two immiscible phases. mdpi.com This technique is particularly useful for creating thin films and microcapsules. mdpi.comrsc.org In situ spectroscopic techniques are invaluable for monitoring the progress of these rapid polymerization reactions in real-time, providing insights into reaction kinetics and polymer formation at the interface.

Fourier Transform Infrared (FTIR) spectroscopy is a commonly used in situ technique. By monitoring the disappearance of the characteristic isocyanate (-NCO) absorption band (around 2270 cm⁻¹) and the appearance of urethane (-NH-COO-) or urea (-NH-CO-NH-) linkage bands, the conversion of the MDI monomer and the formation of the polymer can be tracked over time. researchgate.net This allows for the optimization of reaction conditions such as temperature, catalyst concentration, and monomer ratios.

For example, in the synthesis of isocyanate-based microcapsules via interfacial polymerization, an MDI-prepolymer can be emulsified in an aqueous phase. rsc.org The reaction is then initiated, often by heating, and the formation of the polyurethane shell can be followed. In situ studies can help determine the optimal reaction time to achieve complete conversion of the isocyanate groups. rsc.org

Raman spectroscopy is another powerful in situ technique that can be used to study interfacial polymerization. It provides complementary information to FTIR and is particularly useful for aqueous systems due to the weak Raman scattering of water.

The data obtained from in situ spectroscopic studies are crucial for understanding the mechanism of interfacial polymerization and for controlling the properties of the resulting polymers, such as the thickness and morphology of thin films or the shell characteristics of microcapsules.

External Reflection Absorption Infrared Spectroscopy (IR-ERAS) for Polyurethane-Metal Interphase Formation

External Reflection Absorption Infrared Spectroscopy (IR-ERAS) is a highly sensitive, non-destructive surface analysis technique ideal for the in-situ investigation of thin polymer films on metallic substrates. This methodology provides detailed molecular-level information about the formation and structure of the polyurethane-metal interphase, which is critical for understanding adhesion and corrosion protection mechanisms.

In the context of polyurethanes derived from this compound, IR-ERAS allows for the real-time monitoring of the polyaddition reaction as it occurs on the metal surface. By analyzing the vibrational spectra, researchers can track the consumption of isocyanate groups and the formation of urethane linkages, providing insights into the curing process and the influence of the metal substrate on the reaction kinetics.

Detailed Research Findings

Studies utilizing IR-ERAS have revealed significant details about the interaction between polyurethane systems and various metal surfaces. For instance, research on the formation of polyurethane layers from 4,4'-methylene diphenyl diisocyanate and a polypropylene (B1209903) ether triol on native metal surfaces like aluminum and mild steel has demonstrated the capability of IR-ERAS to trace the polyaddition and subsequent structure formation within the interphase. researchgate.net The technique is sensitive enough to analyze layers down to the thickness of a qualitative monolayer. researchgate.net

The spectral data obtained from IR-ERAS measurements offer several key insights:

Reaction Monitoring: The disappearance of the characteristic isocyanate (-N=C=O) stretching band and the appearance of urethane linkage bands (e.g., ν-carbonyl at approximately 1720 cm⁻¹ and ν-CN at around 1315 cm⁻¹) provide a direct measure of the curing progress. researchgate.netspectroscopyonline.com

Structural Organization: The shape and position of the carbonyl band can indicate the degree of hydrogen bonding and the organization of the polymer chains at the interface. researchgate.netresearchgate.net For example, a doublet shape in the ν-carbonyl region can suggest different structural characteristics of the urethane groups. researchgate.net

Substrate-Specific Interactions: IR-ERAS has shown that the metal substrate can influence the structure and dynamics of the resulting polyurethane network. researchgate.net The interaction between the polar carbonyl groups of the polyurethane and the metal surface can be observed through shifts in the corresponding vibrational frequencies. researchgate.net

The following table summarizes key infrared absorption bands observed in IR-ERAS studies of polyurethane formation on metal surfaces.

| Functional Group | Vibration Mode | Approximate Wavenumber (cm⁻¹) | Significance in Interphase Analysis |

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 | Indicates the presence of unreacted isocyanate monomers. Its disappearance signals the progression of the curing reaction. |

| Urethane (-NH-COO-) | N-H Stretch | ~3300 | Broadened by hydrogen bonding, its presence confirms urethane linkage formation. |